molecular formula C18H18N6O7 B10958535 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10958535
M. Wt: 430.4 g/mol
InChI Key: VENORTXQZCGONM-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety

Preparation Methods

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The preparation starts with the synthesis of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro groups present in the compound can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved include binding to enzymes or receptors, leading to a biological response .

Comparison with Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives. What sets 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHOXY-4-NITROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C18H18N6O7

Molecular Weight

430.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H18N6O7/c1-9-17(24(28)29)10(2)22(20-9)8-13-11(3)31-21-16(13)18(25)19-14-6-5-12(23(26)27)7-15(14)30-4/h5-7H,8H2,1-4H3,(H,19,25)

InChI Key

VENORTXQZCGONM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C)C)[N+](=O)[O-]

Origin of Product

United States

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